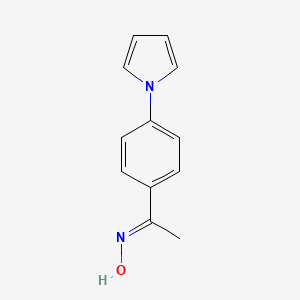

![molecular formula C12H16ClNO B2397238 [(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride CAS No. 2361610-16-2](/img/structure/B2397238.png)

[(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

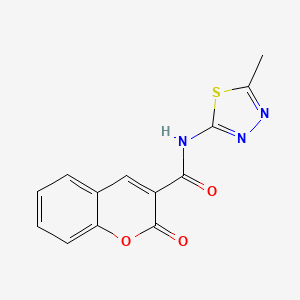

This compound is a type of spirocyclopropane, which is a class of compounds that have been studied for their potential applications in various fields . The IUPAC name for this compound is (2'R,4S)-spiro[chromane-4,1'-cyclopropan]-2'-yl)methanamine hydrochloride . It has a molecular weight of 225.72 .

Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclopropane ring, which is a three-membered ring attached to another ring at one point . The specific structure of this compound would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 225.72 . Other specific properties such as melting point, boiling point, and density are not provided in the available sources.Scientific Research Applications

Cyclopropane Applications

Oxygen-18 Tracer Studies of Enzyme Reactions

The use of cyclopropanoid radical/cation diagnostic probes, including norcarane and diethylcyclopropane, has been employed in enzyme reactions to trace the origin of O-atoms incorporated during catalysis. This methodology offers insights into the mechanisms of soluble and membrane diiron enzymes, providing a comparison with cytochrome P450 studies. The research found significant incorporation of O-atoms from O2 in un-rearranged and radical-rearranged alcohol products, highlighting mechanistic nuances in enzyme catalysis (Moe & Fox, 2005).

Cyclopropanations in Fragrance Chemistry

New cyclopropanation methods have been developed for the selective production of Δ-compounds, either as precursors or as new ingredients with superior olfactory impacts. The improvement of cyclopropanation processes through the understanding of reaction mechanisms not only reduces costs but also minimizes environmental impact. This research outlines advancements in cyclopropanation techniques, highlighting their significance in the fragrance industry (Schröder, 2014).

Dihydrochromene Applications

Spiropyran and Derivatives in Chemo- and Biosensing

Spiropyrans, featuring structural similarities to dihydrochromene, are photochromic compounds with potential applications in chemo- and biosensing. The reversible absorbance or fluorescence spectrum changes of these compounds under various conditions make them suitable for monitoring a wide range of molecules and ions. This review discusses the versatility of spiropyran and its derivatives in detecting both organic and inorganic target molecules, establishing them as a promising platform for analytical detection mechanisms (Ali, Kharbash, & Kim, 2020).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c13-8-9-7-12(9)5-6-14-11-4-2-1-3-10(11)12;/h1-4,9H,5-8,13H2;1H/t9-,12+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFNZCWIJSZTCS-PKKHVXKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C13CC3CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@@]13C[C@H]3CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Z)-(dimethylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2397155.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)

![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)